4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride

CAS No.: 20443-73-6

Cat. No.: VC2049708

Molecular Formula: C14H12ClNO3S

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20443-73-6 |

|---|---|

| Molecular Formula | C14H12ClNO3S |

| Molecular Weight | 309.8 g/mol |

| IUPAC Name | 4-(4-acetamidophenyl)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) |

| Standard InChI Key | BRHSOVIYQUXSQH-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClNO3S |

| Molecular Weight | 309.8 g/mol |

| Physical State | Solid |

| Color | Typically white to off-white crystalline solid |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol |

| Functional Groups | Sulfonyl chloride, acetamide, biphenyl |

| CAS Registry Number | 20443-73-6 |

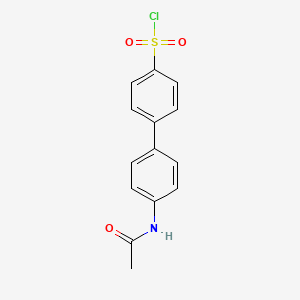

The compound features a biphenyl core with a sulfonyl chloride group at the para position of one phenyl ring and an acetylamino (acetamide) group at the para position of the other phenyl ring .

Structural Representation

The molecular structure consists of two connected benzene rings (biphenyl scaffold) with an N-acetyl protected amino group (-NHCOCH3) at the 4' position and a sulfonyl chloride group (-SO2Cl) at the 4 position. This arrangement creates a linear molecule with reactive sites at opposite ends.

Synthesis Methods

Classical Synthesis Approach

The conventional synthesis of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride typically involves the reaction of 4-acetylaminobiphenyl (also known as N-(1,1'-Biphenyl-4-yl)acetamide) with chlorosulfonic acid. This direct sulfonylation method introduces the sulfonyl chloride group at the para position of the unsubstituted phenyl ring .

The reaction can be represented as follows:

-

Starting material: 4-acetylaminobiphenyl (C14H13NO, CAS: 4075-79-0)

-

Reagent: Chlorosulfonic acid (ClSO3H)

-

Product: 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride (C14H12ClNO3S)

Applications and Reactivity

General Reactivity Patterns

The sulfonyl chloride group in 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is highly reactive toward nucleophiles, particularly amines, alcohols, and thiols. Common transformations include:

-

Formation of sulfonamides (reaction with amines)

-

Formation of sulfonate esters (reaction with alcohols)

-

Reduction to thiols or other sulfur derivatives

-

Hydrolysis to sulfonic acids

The acetamide functionality provides a protected amine group that can be deprotected under appropriate conditions to reveal a free amine for further transformations .

As a Sulfonylating Agent

The compound serves as an effective sulfonylating agent in various synthetic applications. Multiple examples in the literature demonstrate its use in the preparation of:

-

N-Arylsulfonamides - through reaction with amines or amino-heterocycles

-

Sulfonate esters - through reaction with alcohols or phenols

-

Protected amino-functionalized sulfones - through various transformations

In Pharmaceutical Development

The compound has been utilized in the synthesis of pharmaceutical intermediates and biologically active compounds. Its bifunctional nature allows for selective transformations and the construction of complex molecular architectures. Specific examples include:

-

Use in the synthesis of sulfonamide-based enzyme inhibitors

-

Preparation of functionalized biphenyls with potential biological activity

-

Development of tagged pharmaceutical intermediates for purification or analysis

Related Compounds

Structurally Similar Compounds

Several compounds share structural similarities with 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride:

| Compound | CAS No. | Relationship |

|---|---|---|

| 4-Acetylaminobiphenyl | 4075-79-0 | Precursor, lacks sulfonyl chloride group |

| 4'-Fluoro(1,1'-biphenyl)-4-sulfonyl chloride | - | Analog with fluoro instead of acetylamino group |

| 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride | 144006-69-9 | Analog with acetyl instead of acetylamino group |

| [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | 3406-84-6 | Related compound with sulfonyl chloride groups at both 4 and 4' positions |

| 4-Biphenylsulfonyl chloride | 1623-93-4 | Simpler analog lacking the acetylamino group |

These related compounds offer insights into structure-activity relationships and alternative synthetic pathways .

Derivatives and Reaction Products

Common derivatives of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride include:

-

Sulfonamides - formed through reaction with amines

-

Sulfonate esters - formed through reaction with alcohols

-

Sulfonic acids - formed through hydrolysis of the sulfonyl chloride group

-

Deprotected amino derivatives - formed through hydrolysis of the acetamide group

Research Findings

Solvolysis Studies

Research on related compounds has revealed important insights into the mechanistic aspects of sulfonyl chloride reactivity. For instance, studies on the solvolysis of structurally similar compounds such as 4-(acetylamino)-1-naphthalenesulfonyl chloride have demonstrated:

-

First-order rate kinetics in various organic and aqueous solvents

-

Sensitivity values (l = 0.76 and m = 0.37) smaller than those for benzenesulfonyl chloride

-

An l/m value of 2.1, indicating an SN2 mechanism where bond formation and bond destruction occur simultaneously

-

Kinetic solvent isotope effect (KSIE) of 1.75, consistent with a bimolecular mechanism likely assisted by general-base catalysis

These findings provide valuable insights into the likely behavior of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride in similar reaction conditions.

Synthetic Applications in Complex Molecules

Research has demonstrated the utility of functionalized biphenylsulfonyl chlorides in various synthetic applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume